5-Fold Potency Enhancement Over Parent Compound in PDK1 Allosteric Modulation
CRTh2 antagonist 3 demonstrates a 5-fold increase in PDK1 allosteric modulatory potency relative to its parent compound. This improvement was achieved through structure-based docking optimization of the benzimidazole-thioether scaffold .
| Evidence Dimension | PDK1 allosteric activation potency (fold-change vs. parent) |
|---|---|
| Target Compound Data | 5-fold more potent than parent compound |
| Comparator Or Baseline | Parent compound (unspecified structure) |
| Quantified Difference | 5-fold increase in potency |
| Conditions | Structure-based docking and in vitro PDK1 peptide substrate activity assay |
Why This Matters
This quantified enhancement provides a validated SAR milestone for researchers optimizing dual CRTh2/PDK1 modulators, establishing this compound as an improved tool over its progenitor for kinase-focused studies.
